Product packaging for Lithium tetrachloroaurate(Cat. No.:CAS No. 3145-91-3)

Lithium tetrachloroaurate

Cat. No.: B1602496
CAS No.: 3145-91-3
M. Wt: 345.7 g/mol
InChI Key: AAYAYBKNBYTUKW-UHFFFAOYSA-J
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Description

Significance of Gold(III) Complexes in Contemporary Inorganic Chemistry

Gold(III) complexes are a significant area of study in modern inorganic chemistry. wikipedia.orgiaeng.org Exhibiting a d⁸ electron configuration, these complexes typically adopt a square planar geometry, similar to platinum(II) complexes, which has spurred research into their potential applications. iaeng.orgfrontiersin.org The chemistry of gold allows for a range of oxidation states from -1 to +5, with Au(I) and Au(III) being the most prevalent. wikipedia.org Gold(III) compounds, such as gold(III) chloride (AuCl₃), are key examples of this oxidation state. wikipedia.org

The reactivity of gold(III) complexes is a key area of investigation. For instance, powdered gold reacts with chlorine at 180°C to form gold(III) chloride. wikipedia.org Furthermore, gold(III) complexes can be stabilized by a careful selection of ligands, such as those with nitrogen, sulfur, or oxygen donor atoms, which can prevent their reduction to Au(I) or Au(0). frontiersin.org This stability is crucial for their potential use in various applications. The study of their kinetic behavior and interaction with different molecules is an active area of research. frontiersin.org

Role of Lithium in Advanced Functional Materials and Chemical Systems

Lithium is a critical element in the development of advanced functional materials, particularly in the realm of energy storage. mdpi.com It is a key component in lithium-ion batteries, which are essential for portable electronics and electric vehicles. nih.govinnoenergy.com Research is focused on developing new functional materials to enhance the performance, lifespan, and safety of these batteries. mdpi.com

Beyond batteries, lithium-containing materials are being explored for a variety of advanced applications. For example, two-dimensional titanium carbide (Ti₃C₂Tₓ), with its lithium-friendly surface, is being investigated as a material to create porous skeletons for alkali metals, aiming to improve battery capacity. nih.gov The unique properties of lithium also make it a component of interest in other advanced systems, such as the development of "intelligent batteries" with enhanced safety features through embedded sensors. bit.edu.cn

Research Landscape of Complex Inorganic Halometallates

Complex inorganic halometallates, which include compounds like lithium tetrachloroaurate (B171879), are a diverse class of materials with a wide range of tunable physical properties. aip.org These materials are formed from a metal and halogen atoms, creating complex anions. nih.gov The research in this area is broad, covering their use as capping ligands for colloidal nanocrystals to their application in photovoltaics. nih.govacs.org

The ability to tune the properties of halometallates by changing their organic and inorganic components makes them attractive for various applications. aip.org For instance, lead halide perovskites, a type of halometallate, have shown significant promise in solar cell technology. acs.org Researchers are also exploring the mechanical properties of these materials, which is crucial for their application in flexible electronic devices. aip.org The synthesis and characterization of new hybrid organic-inorganic halometallates continue to be an active area of research, with studies focusing on their crystal structures and the role of non-covalent bonds. tandfonline.com

Interdisciplinary Research Opportunities for Lithium Tetrachloroaurate

This compound presents several opportunities for interdisciplinary research, bridging chemistry, materials science, and nanotechnology. One significant application is its use as a precursor for the synthesis of gold nanoparticles (AuNPs). The size and shape of these nanoparticles can be controlled, which in turn influences their catalytic and optical properties, making them suitable for use in sensors and catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuCl4Li B1602496 Lithium tetrachloroaurate CAS No. 3145-91-3

Properties

IUPAC Name

lithium;tetrachlorogold(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYAYBKNBYTUKW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].Cl[Au-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584351
Record name Lithium tetrachloroaurate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3145-91-3
Record name Aurate(1-), tetrachloro-, lithium, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3145-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithium tetrachloroaurate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Preparation Routes to the Tetrachloroaurate(III) Anion

The generation of the square planar [AuCl₄]⁻ complex is the foundational step in producing lithium tetrachloroaurate (B171879). This can be achieved through several chemical pathways, primarily involving the oxidation and chlorination of elemental gold or the modification of gold(III) precursors.

The reaction can be represented by the following equation: Au(s) + HNO₃(aq) + 4HCl(aq) → HAuCl₄ + NO(g) + 2H₂O(l) wikipedia.org

The resulting solution contains tetrachloroauric acid (H[AuCl₄]). To obtain a solid product, the excess aqua regia is typically removed by evaporation. This process is often repeated with the addition of hydrochloric acid to ensure the complete removal of residual nitric acid and nitrogen oxides. library.ph While effective, this method produces toxic nitrogen oxide gases as byproducts. landsurvival.com Variations of this method aim to improve safety and efficiency, for instance, by using "dilute aqua regia" or other oxidizing agents in a hydrochloric acid medium to minimize toxic emissions. landsurvival.com

Direct halogenation of gold metal is another primary route to forming a precursor for the tetrachloroaurate anion. This method avoids the use of nitric acid and the subsequent generation of nitrogen oxide byproducts.

The most common halogenation pathway involves the reaction of gold powder with chlorine gas (Cl₂) at elevated temperatures, typically around 180-200 °C, to produce gold(III) chloride (AuCl₃), which exists as a planar dimer, Au₂Cl₆. landsurvival.comwikipedia.org

The reaction is as follows: 2Au(s) + 3Cl₂(g) → Au₂Cl₆(s) wikipedia.org

This gold(III) chloride can then be treated with a chloride source, such as hydrochloric acid or an alkali metal chloride, to form the tetrachloroaurate(III) anion. landsurvival.comlibrary.ph For example, reacting AuCl₃ with hydrochloric acid yields tetrachloroauric acid. landsurvival.com

HCl + AuCl₃(aq) → H⁺ + [AuCl₄]⁻ library.ph

A straightforward alternative involves bubbling chlorine gas through water containing gold metal, which quantitatively yields a high-purity aqueous solution of tetrachloroauric acid. mdpi.com This method is advantageous as it avoids manganese byproducts that can arise from other chlorine production methods and results in a stable solution suitable for further reactions. mdpi.com

PrecursorReagentsTemperature (°C)ProductReference
Gold MetalConcentrated HNO₃ + Concentrated HCl (Aqua Regia)Ambient, then heating for evaporationTetrachloroauric acid (H[AuCl₄]) landsurvival.comlibrary.phwikipedia.org
Gold PowderChlorine Gas (Cl₂)~180Gold(III) Chloride (Au₂Cl₆) landsurvival.comwikipedia.org
Gold MetalChlorine Gas (Cl₂) in Water50Aqueous Tetrachloroauric acid mdpi.com
Gold(III) Chloride (AuCl₃)Hydrochloric Acid (HCl)AmbientTetrachloroauric acid (H[AuCl₄]) landsurvival.comlibrary.ph

Introduction and Integration of Lithium Counterions

Once a solution containing the tetrachloroaurate(III) anion is prepared, typically as tetrachloroauric acid, the lithium cation (Li⁺) is introduced. This is usually accomplished through salt metathesis reactions, followed by controlled crystallization to isolate the solid lithium tetrachloroaurate.

Salt metathesis, or double displacement, is the most direct and common method for synthesizing this compound. This involves reacting an aqueous solution of tetrachloroauric acid (HAuCl₄) with a lithium salt. Lithium chloride (LiCl) is frequently used as the lithium source. The reaction proceeds in an aqueous medium, where the lithium cation replaces the proton of the acid, forming this compound and hydrochloric acid as a byproduct. Current time information in Bangalore, IN.

HAuCl₄(aq) + LiCl(aq) → LiAuCl₄ + HCl(aq) Current time information in Bangalore, IN.

Alternatively, lithium carbonate (Li₂CO₃) can be used. In this case, the reaction with tetrachloroauric acid produces this compound, water, and carbon dioxide gas. This method can be advantageous as the gaseous byproduct is easily removed from the reaction mixture.

2HAuCl₄(aq) + Li₂CO₃(s) → 2LiAuCl₄ + H₂O(l) + CO₂(g)

Analogous reactions using sodium carbonate or potassium carbonate to produce their respective tetrachloroaurate salts are well-documented, suggesting the feasibility of the lithium carbonate pathway. google.com The choice of the lithium salt can influence the reaction conditions and the purification steps required for the final product.

Following the salt metathesis reaction, the isolation of solid, pure this compound is typically achieved through crystallization. For many alkali metal salts, this involves concentrating the solution by evaporation, often under controlled heating, to induce supersaturation. google.com Subsequent cooling of the saturated solution decreases the solubility of the salt, leading to the formation of crystals. google.com

While specific, detailed studies on the controlled crystallization of this compound are not widely available, the general principles applied to other alkali metal tetrachloroaurates and lithium salts are applicable. For instance, the industrial production of sodium tetrachloroaurate involves evaporation, cooling, and crystallization to obtain orange crystals. google.com Similarly, techniques for producing high-purity lithium carbonate involve carefully controlled crystallization processes, sometimes using continuous flow reactors to manage crystal size and purity. mdpi.comrsc.org These methods, which focus on controlling parameters like temperature gradient, cooling rate, and solvent/antisolvent ratios, could potentially be adapted to optimize the crystallization of this compound, thereby controlling its particle size and morphology. numberanalytics.com

Solvothermal and hydrothermal syntheses are methods that involve chemical reactions in a solvent (organic for solvothermal, aqueous for hydrothermal) at elevated temperatures and pressures within a sealed vessel, such as an autoclave. tairus-gems.cominflibnet.ac.innih.gov These techniques allow for the synthesis of materials with high crystallinity and controlled morphology at temperatures lower than those required for solid-state reactions. tairus-gems.com

There is a lack of specific literature detailing the solvothermal or hydrothermal synthesis of this compound. However, these methods have been successfully employed for a variety of related compounds. For example, hydrothermal synthesis has been used to produce nanoparticles of gold from tetrachloroaurate solutions and to create various lithium-containing materials like lithium titanates and phosphates. researchgate.netlibretexts.org Furthermore, solvothermal methods have been mentioned for the synthesis of other tetrachloroaurate salts, such as ammonium (B1175870) tetrachloroaurate(III) hydrate. smolecule.com These precedents suggest that solvothermal or hydrothermal routes could be viable for the direct synthesis of this compound, potentially by reacting a gold precursor and a lithium salt in a suitable solvent under controlled temperature and pressure, offering a pathway to novel crystalline forms or nanomaterials.

Synthesis of Functionalized Derivatives and Related Gold-Lithium Complexes

The generation of functionalized gold(III) complexes from tetrachloroaurate precursors often involves the strategic replacement of the chloride ligands. Furthermore, the incorporation of lithium alongside gold in a single molecular entity gives rise to bimetallic systems with unique structural and reactive properties.

Ligand Exchange Reactions at Gold(III) Centers

Ligand exchange is a fundamental process for modifying the coordination sphere of the gold(III) ion in the tetrachloroaurate anion ([AuCl₄]⁻). This allows for the introduction of a wide variety of functional groups, tuning the electronic and steric properties of the resulting complex. The substitution of chloride ligands can be achieved with various nucleophiles.

One common strategy involves the reaction of the tetrachloroaurate salt with nitrogen-donor ligands. For instance, the reaction of (N,N'-dialkylbenzimidazolin-2-ylidene)gold(I) chlorides with lithium bromide results in a halide exchange to yield the corresponding gold(I) bromide complexes. researchgate.net These can subsequently be oxidized with elemental bromine to afford the stable gold(III) carbene complexes of the type [AuBr₃(NHC)], where NHC is an N-heterocyclic carbene. researchgate.net This two-step process, involving initial ligand exchange at Au(I) followed by oxidation, is a versatile route to functionalized Au(III) compounds. researchgate.net

Direct ligand exchange at the Au(III) center is also well-documented. The tetrachloroaurate ion, [AuCl₄]⁻, can undergo hydrolysis, which is a simple form of ligand exchange where chloride ions are replaced by hydroxide (B78521) ions from water. acs.org More complex substitutions are achieved using various bioligands. The interaction of [AuCl₄]⁻ with amino acids, which contain amine and other functional groups, leads to the displacement of chloride ligands and the formation of new gold-ligand bonds. nih.gov The kinetics and mechanisms of substitution reactions in square-planar gold(III) complexes, such as [AuCl₄]⁻, have been studied, revealing that these processes are often faster than those for analogous platinum(II) complexes. researchgate.net

Another important class of ligand exchange reactions involves cyanide. The reaction of dicyanoaurate(I), [Au(CN)₂]⁻, with an oxidizing agent like hypochlorite (B82951) in the presence of chloride ions can generate mixed dicyanoaurate(III) complexes, specifically trans-[Au(CN)₂(Cl)₂(OH)]⁻, demonstrating the feasibility of incorporating different ligands onto a gold(III) center. researchgate.net

Precursor ComplexExchanging Ligand/ReagentProduct ComplexResearch Finding
[AuCl(NHC)]LiBr, then Br₂[AuBr₃(NHC)]Halide exchange at Au(I) followed by oxidation is an effective route to functionalized Au(III) complexes. researchgate.net
[AuCl₄]⁻H₂O[AuClₓ(OH)₄₋ₓ]⁻Hydrolysis represents a fundamental ligand exchange reaction for tetrachloroaurate. acs.org
[Au(CN)₂]⁻OCl⁻ / Cl⁻trans-[Au(CN)₂Cl₂]⁻Oxidation of Au(I) in the presence of other ligands leads to mixed-ligand Au(III) complexes. researchgate.net

Preparation of Bimetallic Systems Incorporating Lithium and Gold Moieties

The synthesis of bimetallic complexes containing both lithium and gold is of interest for creating unique reactive centers and materials with novel properties. These syntheses often utilize lithium-containing reagents to introduce either the ligand framework or the lithium ion itself into the final structure.

A common method involves the use of a lithium salt of a ligand, which then reacts with a gold precursor. For example, a gold(I) complex containing a 1,3-dimethylcyanurate ligand was synthesized by reacting the lithium salt of 1,3-dimethylcyanuric acid with (triphenylphosphine)gold(I) chloride. arabjchem.org Although this example results in a gold(I) complex, the principle of using a lithiated ligand is a key strategy that can be extended to gold(III) precursors like this compound. The synthesis of a 2-quinolyl-linked (thiophosphorano)methane lithium complex, [Li(Et₂O){CH(ⁱPr₂P–S)(C₉H₆N-2)}]₂, demonstrates the preparation of a stable, characterizable lithium-ligand system that can be used in subsequent metathesis reactions to form complexes with other metals. acs.org

Direct reactions involving organolithium reagents and gold complexes can also lead to bimetallic structures or gold clusters. The reaction of 2-pyridyllithium (B95717) with chloro(triphenylarsine)gold(I) was used to prepare a neutral Au(I) trimer, showcasing the utility of organolithium compounds in gold chemistry. acs.org

More complex bimetallic systems can be constructed where a lithium ion is incorporated into the final structure, often acting as a charge-balancing cation or a structural component held by the ligand framework. The reaction of the lithium salt of a dinucleating ligand with zinc chloride led to the formation of a dinuclear zinc complex that also contained two lithium ions, Zn₂(L)(μ₂–Cl)₄Li₂(OEt₂)₂. acs.org This illustrates how lithium can be retained within a bimetallic structure, a principle applicable to gold-containing systems. The synthesis of such complexes often starts with the deprotonation of a ligand using an organolithium reagent like n-butyllithium to form a lithium-ligand intermediate. researchgate.net

Lithium PrecursorGold PrecursorResulting System/ComplexSynthetic Approach
Lithium 1,3-dimethylcyanurate[AuCl(PPh₃)][Au(DMC)(PPh₃)]Reaction of a lithiated ligand with a gold(I) chloride precursor. arabjchem.org
2-Pyridyllithium[AuCl(AsPh₃)]Neutral Au(I) TrimerDirect reaction of an organolithium reagent with a gold(I) complex. acs.org
Lithium salt of a dinucleating ligand (L)ZnCl₂ (as a model)Zn₂(L)(μ₂–Cl)₄Li₂(OEt₂)₂Use of a lithiated ligand to form a bimetallic complex where lithium is retained in the final structure. acs.org
n-Butyllithium (to form Phebox-Li)N/A (general method)Phebox-Li complexFormation of a lithium-ligand complex for subsequent transmetalation reactions. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a compound's crystal structure. A 1988 study by P.G. Jones, R. Hohbein, and E. Schwarzmann provided the foundational crystallographic data for lithium tetrachloroaurate (B171879) dihydrate, revealing a wealth of structural detail.

The SC-XRD analysis of LiAuCl₄·2H₂O reveals that the fundamental building blocks are the lithium cation (Li⁺), the square planar tetrachloroaurate(III) anion ([AuCl₄]⁻), and two water molecules of crystallization. The gold(III) center of the anion is coordinated by four chlorine atoms in a nearly perfect square planar geometry, a typical configuration for d⁸ metal complexes.

The supramolecular structure is a complex three-dimensional network. It is not a simple ionic lattice but an elaborate arrangement where the tetrachloroaurate anions, lithium cations, and water molecules are organized into specific, repeating patterns. The [AuCl₄]⁻ anions are not isolated but are linked through the coordinated lithium ions and hydrogen bonding networks involving the water molecules, creating a stable and intricate crystalline framework.

The lithium cation plays a crucial role in bridging the [AuCl₄]⁻ anions. Each Li⁺ ion is coordinated by six oxygen atoms, forming a distorted octahedral geometry. These oxygen atoms originate from four different water molecules and two chlorine atoms from two separate tetrachloroaurate anions. This coordination environment indicates a significant electrostatic interaction between the positive lithium ions and the lone pairs of the oxygen and chlorine atoms.

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

While single-crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an indispensable tool for routine phase identification, assessment of sample purity, and the determination of fundamental crystalline properties of a bulk sample.

The crystallographic data derived from the single-crystal study allows for the theoretical calculation of a powder diffraction pattern. This calculated pattern serves as a unique fingerprint for LiAuCl₄·2H₂O. Experimental PXRD measurements on a synthesized bulk sample can be compared to this standard to confirm its phase identity and purity.

The foundational single-crystal study established that lithium tetrachloroaurate dihydrate crystallizes in the monoclinic space group P2₁/c. The lattice parameters, which define the size and shape of the unit cell, were precisely determined.

Crystallographic Data for this compound Dihydrate (LiAuCl₄·2H₂O)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.653(3)
b (Å)12.921(4)
c (Å)7.730(3)
β (°)110.13(3)
Volume (ų)622.7
Z (Formula units per cell)4

In-situ powder X-ray diffraction studies involve monitoring the diffraction pattern of a sample while it is subjected to changing conditions, such as temperature, pressure, or atmosphere. While specific in-situ PXRD studies on this compound are not widely reported in the literature, this technique holds significant potential for future research.

For instance, variable-temperature PXRD could be employed to study the thermal stability of the dihydrate. By heating the sample on the diffractometer, one could observe the precise temperature at which the water molecules are lost and monitor the structural transformations that occur as the material converts to its anhydrous form. Such an experiment would reveal the temperatures of phase transitions and could identify any intermediate hydrated phases. Similarly, high-pressure PXRD could provide insights into the compressibility of the crystal lattice and potentially induce pressure-driven phase changes, offering a deeper understanding of the material's structural response to external stimuli.

Vibrational Spectroscopy (Raman and Infrared) for Bonding and Coordination Environment

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the molecular vibrations of the tetrachloroaurate anion ([AuCl₄]⁻) and the influence of its surrounding environment. The square planar D₄h symmetry of the isolated [AuCl₄]⁻ ion governs its vibrational modes, which are sensitive to distortions induced by crystal packing and interactions with the counterion and solvent molecules.

The vibrational spectrum of the [AuCl₄]⁻ anion is characterized by distinct stretching and bending modes of the gold-chlorine bonds. For a molecule with D₄h symmetry, the expected vibrational modes are:

A₁g (Raman active): Symmetric Au-Cl stretch

B₁g (Raman active): Asymmetric Au-Cl stretch

B₂g (Raman active): In-plane Au-Cl bend

A₂u (IR active): Out-of-plane Au-Cl bend

Eᵤ (IR active): Asymmetric Au-Cl stretch and in-plane bend

In the Raman spectrum of compounds containing the tetrachloroaurate anion, the Au-Cl stretching vibrations are typically observed in the 300-360 cm⁻¹ region. For instance, in the related compound [Prmim]AuCl₄ (where Prmim is 1-propyl-3-methylimidazolium), Raman peaks at 316 cm⁻¹ and 340 cm⁻¹ have been attributed to the [AuCl₄]⁻ anion. These can be tentatively assigned to the symmetric (A₁g) and asymmetric (B₁g) stretching modes, respectively. The Au-Cl bending modes are expected at lower frequencies.

Interactive Data Table: Typical Vibrational Modes of the Tetrachloroaurate Anion

Vibrational ModeSymmetryActivityTypical Wavenumber (cm⁻¹)Description
ν₁A₁gRaman~340-360Symmetric Au-Cl Stretch
ν₂B₁gRaman~315-330Asymmetric Au-Cl Stretch
ν₃B₂gRaman~170-190In-plane Au-Cl Bend
ν₄A₂uIR~160-180Out-of-plane Au-Cl Bend
ν₅EᵤIR~350-370Asymmetric Au-Cl Stretch
ν₆EᵤIR~150-170In-plane Au-Cl Bend

Note: The exact positions of these bands for LiAuCl₄ may vary due to the specific crystalline environment and interactions with the Li⁺ cation.

The nature of the counterion in M[AuCl₄] salts can significantly influence the vibrational frequencies of the [AuCl₄]⁻ anion. The small size and high charge density of the lithium cation (Li⁺) can lead to strong electrostatic interactions with the tetrachloroaurate anion, potentially causing distortions from the ideal D₄h symmetry. This distortion can result in the activation of otherwise silent modes and shifts in the frequencies of the active modes.

In general, a smaller, more polarizing cation like Li⁺ is expected to interact more strongly with the anion than larger alkali metal cations such as K⁺, Rb⁺, or Cs⁺. This stronger interaction can lead to a more pronounced splitting of degenerate vibrational modes and shifts to higher frequencies for the stretching modes due to a slight strengthening of the Au-Cl bonds. However, without specific comparative spectroscopic data for the full series of alkali metal tetrachloroaurates, a detailed quantitative analysis of the lithium counterion's influence remains speculative.

When dissolved in a solvent, the vibrational bands of the [AuCl₄]⁻ anion can exhibit shifts in frequency and changes in bandwidth, a phenomenon known as solvatochromism. These changes provide insights into the interactions between the anion and the solvent molecules. Polar solvents can interact with the charged anion, leading to stabilization and a potential shift in the vibrational frequencies.

The nature of these interactions can range from weak van der Waals forces to stronger donor-acceptor interactions between the solvent and the gold center or the chlorine ligands. For instance, coordinating solvents might interact with the gold center, leading to a change in the electronic structure and, consequently, the Au-Cl bond strengths. Unfortunately, specific studies detailing the solvatochromic effects on the vibrational spectrum of this compound in a range of solvents are not prevalent in the current literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

NMR spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the local chemical environment of both the lithium cation and the constituent atoms of the tetrachloroaurate anion.

Lithium-7 (⁷Li) is a quadrupolar nucleus (I = 3/2) with high natural abundance (92.5%) and good receptivity, making it well-suited for NMR studies. The ⁷Li chemical shift is sensitive to the electronic environment of the lithium cation, which is significantly influenced by the nature of the solvent and the extent of ion pairing with the [AuCl₄]⁻ anion.

In solution, the Li⁺ ion is solvated by solvent molecules, and the ⁷Li chemical shift reflects the nature and strength of this solvation. Different solvents will lead to different chemical shifts due to variations in their donor abilities and dielectric constants. For example, the chemical shift of ⁷Li is known to vary in common NMR solvents such as water, methanol (B129727), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).

Interactive Data Table: Expected ⁷Li NMR Behavior in Different Solvents

SolventDielectric Constant (ε)Gutmann Donor Number (DN)Expected ⁷Li EnvironmentPotential Influence on Chemical Shift
Acetonitrile37.514.1Solvated by MeCN, potential for ion pairingReference point
Methanol32.719.0Stronger solvation by MeOHShift relative to acetonitrile
Dimethyl Sulfoxide (DMSO)46.729.8Very strong solvation by DMSOSignificant shift due to strong coordination
Water80.118.0Strong hydrationShift influenced by hydrogen bonding network

Note: The actual chemical shift values would need to be determined experimentally and would also be concentration-dependent due to varying degrees of ion pairing.

Multi-nuclear NMR, including the observation of ⁷Li, ³⁵Cl, and potentially ¹⁹⁷Au nuclei, can provide a more complete picture of anion-cation interactions in solution. The extent of ion pairing between Li⁺ and [AuCl₄]⁻ can be inferred from changes in chemical shifts, relaxation times, and the linewidths of the NMR signals.

In solutions where the ions are fully solvated and separated, the NMR parameters will be primarily determined by the solvent-ion interactions. As the concentration increases or in solvents with lower dielectric constants, the formation of contact ion pairs (CIPs) and solvent-shared ion pairs (SSIPs) becomes more prevalent. This direct interaction between the cation and anion alters the electronic environment of the nuclei, leading to changes in their NMR spectra.

For instance, the ⁷Li chemical shift would be expected to move upfield or downfield upon ion pairing, depending on the specific electronic effects of the [AuCl₄]⁻ anion. Furthermore, the quadrupolar nature of ⁷Li means that its relaxation is sensitive to the symmetry of the electric field gradient at the nucleus. In a highly symmetric solvated state, the ⁷Li signal may be relatively sharp. Upon formation of a less symmetric ion pair, the linewidth of the ⁷Li signal would be expected to broaden.

Studies on other lithium salts in organic solvents have successfully used multinuclear NMR to quantify the extent of ion pairing. Similar methodologies could be applied to this compound to elucidate the equilibrium between free ions and various types of ion pairs in different solvent systems.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Redox States

Electronic absorption spectroscopy, or UV-Vis spectroscopy, serves as a fundamental tool for investigating the electronic structure of this compound (LiAuCl₄). This technique provides critical insights into the electronic transitions within the molecule, particularly the ligand-to-metal charge transfer (LMCT) bands, and is instrumental in monitoring the kinetics of its reactions in real-time.

Characterization of Charge Transfer Bands

The UV-Vis spectrum of the tetrachloroaurate(III) ion ([AuCl₄]⁻), the electroactive component of this compound, is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are predominantly assigned to ligand-to-metal charge transfer (LMCT) transitions. In this process, an electron is excited from a molecular orbital that is primarily of ligand character (originating from the chloride ions) to a molecular orbital that is mainly of metal character (the unoccupied 5d orbitals of the gold(III) center).

Initial studies on the electronic spectrum of [AuCl₄]⁻ in aqueous solutions identified several prominent absorption bands. More recent and detailed investigations, often supported by theoretical calculations, have led to a more precise assignment of these electronic transitions. The spectrum is typically defined by two primary features: a lower-energy, less intense band and a higher-energy, more intense band.

A comprehensive study on the electronic spectra of square-planar gold(III) complexes, including the [AuCl₄]⁻ ion, has provided detailed assignments for these observed bands. The transitions are generally attributed to the excitation of electrons from the filled p-orbitals of the chloride ligands to the lowest unoccupied d-orbital (the dₓ²-y²) on the Au(III) ion.

Wavelength (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
~322~5,000¹A₁g → ¹Eₖ (π(Cl) → 5dₓ²-y²)
~228~35,000¹A₁g → ¹A₂ᵤ (σ(Cl) → 5dₓ²-y²)

Note: The precise peak positions and molar absorptivities may exhibit slight variations depending on the solvent and the nature of the counter-ion.

The absorption band at lower energy, appearing around 322 nm, is ascribed to a transition from a non-bonding p-orbital of the chloride ligands to the unoccupied dₓ²-y² orbital of the gold(III) center. The band at higher energy, found at approximately 228 nm, is significantly more intense and is assigned to a transition from a sigma-bonding orbital of the chloride ligands to the same dₓ²-y² orbital on the gold atom. The high intensity of these bands is a hallmark of charge-transfer transitions.

Kinetic Monitoring of Reaction Progress via UV-Vis Spectroscopy

The distinct and intense absorption bands of the [AuCl₄]⁻ ion render UV-Vis spectroscopy a highly effective method for monitoring the kinetics of reactions involving this complex. Any alteration in the coordination sphere of the gold(III) center, such as the substitution of ligands or the reduction of the metal, results in significant and observable changes in the electronic spectrum.

For example, the substitution of chloride ligands by other chemical species can be tracked by observing the decrease in the intensity of the characteristic [AuCl₄]⁻ absorption bands and the concurrent emergence of new bands corresponding to the reaction products. The rate of such a reaction can be quantitatively determined by monitoring the change in absorbance at a specific wavelength as a function of time.

A classic illustration of this application is the study of the aquation of [AuCl₄]⁻, where chloride ligands are sequentially replaced by water molecules. Each species formed during this process, represented as [AuCl₄-n(H₂O)n]⁽³⁻ⁿ⁾⁺, possesses a unique UV-Vis spectrum. By carefully monitoring these spectral changes, the kinetics of each individual step in the aquation sequence can be elucidated.

Furthermore, redox reactions that involve the reduction of Au(III) to Au(I) or Au(0) are readily monitored using this technique. The disappearance of the intense LMCT bands of [AuCl₄]⁻ provides a clear and direct indication of the reduction of the gold(III) center. This principle has been extensively applied in studies concerning the synthesis of gold nanoparticles, where the reduction of a gold(III) precursor like HAuCl₄ (which contains the [AuCl₄]⁻ ion) is the fundamental reaction. The rate of nanoparticle formation can be directly correlated with the rate at which the absorbance of the [AuCl₄]⁻ ion diminishes.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific analytical technique that provides detailed information regarding the local electronic and geometric structure of a specific absorbing atom within a compound. For this compound, conducting XAS at the Au L₃-edge is particularly insightful for determining the oxidation state and the coordination environment of the gold center. An XAS spectrum is typically analyzed in two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

Near-Edge Structure (XANES) for Oxidation State Determination

The XANES region, which includes the absorption edge and extends to approximately 50 eV above it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge is directly correlated with the oxidation state of the element; a higher oxidation state typically causes a shift of the edge to a higher energy.

For gold-containing compounds, the Au L₃-edge XANES spectrum is especially useful for distinguishing between different oxidation states, such as Au(0), Au(I), and Au(III). The L₃-edge corresponds to the excitation of a 2p₃/₂ core electron into unoccupied d-states. The intensity of the "white line," which is the prominent peak at the absorption edge, is related to the density of these unoccupied d-states.

In this compound, gold exists in the +3 oxidation state, which corresponds to a d⁸ electronic configuration. This configuration results in a significant number of vacancies in the 5d orbitals, leading to an intense white line in the Au L₃-edge XANES spectrum. This feature serves as a characteristic signature for Au(III) complexes.

Gold SpeciesEdge Energy (eV)White Line Intensity
Au(0) (metal)~11919Low
Au(I) complexes~11920-11921Moderate
Au(III) in [AuCl₄]⁻~11922-11924High

Note: The precise edge energies can show slight variations depending on the specific compound and the calibration standard employed during the measurement.

The position and intensity of the white line in the Au L₃-edge XANES of this compound provide a clear and unambiguous confirmation of the +3 oxidation state of the gold center.

Extended Fine Structure (EXAFS) for Coordination Environment

The EXAFS region, which spans from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. The oscillations observed in the EXAFS spectrum arise from the scattering of the outgoing photoelectron by the neighboring atoms. A thorough analysis of the EXAFS data can yield quantitative information about the number and type of these neighboring atoms, as well as their distances from the central absorbing atom.

For this compound, analysis of the Au L₃-edge EXAFS provides a detailed description of the coordination sphere surrounding the gold atom. This analysis typically involves fitting the experimental data to a theoretical model. The results of such an analysis confirm the square-planar coordination of the gold atom by four chloride ions.

A typical EXAFS analysis for the [AuCl₄]⁻ ion would yield the following structural parameters:

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
Au-Cl4~2.27 - 2.29~0.003 - 0.005

Note: The exact values of these parameters can vary slightly depending on the specific sample and the data analysis methodologies used.

The determined coordination number of approximately 4 and the Au-Cl interatomic distance of around 2.28 Å are in excellent agreement with the known square-planar geometry of the [AuCl₄]⁻ ion, which has been independently determined by X-ray diffraction. The Debye-Waller factor provides a measure of the static and thermal disorder in the Au-Cl bond distances. The consistency between EXAFS data and single-crystal X-ray diffraction data underscores the utility of EXAFS in determining the local structure of such compounds, even in non-crystalline or solution states.

Solution Phase Chemistry and Reaction Kinetics

Hydrolysis and Solvolysis Reactions of the Tetrachloroaurate(III) Anion

The tetrachloroaurate(III) anion, [AuCl₄]⁻, the reactive component of lithium tetrachloroaurate (B171879), undergoes significant hydrolysis in aqueous solutions. These reactions involve the stepwise substitution of chloride ligands by hydroxide (B78521) ions, leading to a variety of aquachlorohydroxo species. The extent of these reactions is heavily dependent on the pH and the concentration of chloride ions in the solution.

pH Dependence and Aqueous Speciation Studies

In aqueous media, the [AuCl₄]⁻ ion is subject to hydrolysis, forming a series of chlorohydroxy complexes with the general formula [AuCl₄₋ₓ(OH)ₓ]⁻, where 'x' can range from 0 to 4. researchgate.netmdpi.comresearchmap.jp The distribution of these species is a direct function of the solution's pH; as the pH increases, the degree of hydroxylation (the value of 'x') also increases. researchgate.net For instance, in neutral aqueous solutions, dissolving a salt of [AuCl₄]⁻ can lead to the formation of species like [AuCl(OH)₃]⁻, resulting in a decrease in the solution's pH. rsc.org

Spectrophotometric studies have been employed to determine the equilibrium constants for these hydrolysis reactions. The stepwise replacement of chloride ions with hydroxide and water molecules has been quantified, providing a comprehensive picture of the species present under various conditions. researchgate.net

Table 1: Aqueous Speciation of [AuCl₄]⁻ at Varying pH This table illustrates the general trend of [AuCl₄]⁻ speciation as a function of pH, based on the principle of ligand exchange with OH⁻ ions.

pH RangePredominant SpeciesDegree of Hydroxylation (x in [AuCl₄₋ₓ(OH)ₓ]⁻)
Highly Acidic (<2)[AuCl₄]⁻0
Acidic (2-5)[AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻1-2
Near-Neutral (6-8)[AuCl(OH)₃]⁻3
Alkaline (>9)[Au(OH)₄]⁻4
Note: This table represents a simplified model. The exact distribution depends on both pH and chloride ion concentration.

Kinetic Profiles of Decomposition Pathways

The hydrolysis of the [AuCl₄]⁻ anion is a kinetic process that can be monitored over time. acs.orgcapes.gov.br The decomposition of [AuCl₄]⁻ in aqueous perchloric acid involves a series of substitution steps where water molecules and hydroxide ions replace the chloride ligands. The rate of these hydrolysis reactions is influenced by factors such as pH and temperature. acs.org

Redox Chemistry of the Gold(III) Center

The gold(III) center in the [AuCl₄]⁻ anion possesses a standard reduction potential of +1.36 V for the Au(III)/Au(I) couple, making it a strong oxidizing agent. uea.ac.uk Its redox chemistry is characterized by its reduction to gold(I) and elemental gold(0), a process central to applications like nanoparticle synthesis. researchgate.netum.es

Mechanism of Reduction to Gold(I) and Gold(0) Species

The reduction of Au(III) from the [AuCl₄]⁻ complex typically proceeds in a stepwise manner, often involving a gold(I) intermediate, [AuCl₂]⁻. rsc.orgpsu.edu This two-electron reduction can be initiated by a wide range of reducing agents, including hydroxylamine, thiourea, iodide, formic acid, and various organic molecules. researchgate.netresearchgate.netresearchgate.netimim.pl

The general pathway can be summarized as: Au(III) + 2e⁻ → Au(I) Au(I) + 1e⁻ → Au(0)

In many reactions, the reduction from Au(III) to Au(I) is the initial, often rapid, step. psu.edu For example, in reactions with certain nucleophiles, a fast substitution is followed by a slower reductive elimination step that leads to the formation of elemental gold. rsc.org The intermediate Au(I) species, such as [AuCl₂]⁻, can be detected spectroscopically during the course of the reaction. rsc.org In some cases, the reduction may proceed through a formal Au(II) intermediate, or via a direct two-electron transfer. researchgate.netresearchgate.net The ultimate product is typically metallic gold, Au(0), which often agglomerates to form nanoparticles. researchgate.netmdpi.com The surface of these newly formed gold nanoparticles can then catalyze the further reduction of remaining [AuCl₄]⁻ in solution. researchgate.net

Electron Transfer Kinetics and Influencing Factors

The kinetics of the electron transfer process in the reduction of [AuCl₄]⁻ are highly dependent on several factors, including the nature of the reducing agent, pH, temperature, and the concentration of chloride ions. researchgate.netresearchgate.netimim.pl Many reduction reactions exhibit first-order kinetics with respect to both the [AuCl₄]⁻ complex and the reducing agent. researchgate.netresearchgate.netresearchgate.net

The mechanism of electron transfer can be either inner-sphere or outer-sphere. An inner-sphere mechanism involves the formation of a bridged complex between the gold center and the reductant, often following a ligand substitution step. researchgate.netimim.pl In contrast, an outer-sphere mechanism involves electron transfer between the separate coordination spheres of the oxidant and reductant. researchgate.net Activation parameters, such as the entropy of activation (ΔS‡), can help distinguish between these mechanisms. researchgate.net

Table 2: Kinetic Data for the Reduction of [AuCl₄]⁻ by Various Reductants

ReductantConditionsSecond-Order Rate Constant (k)Proposed MechanismReference
Hydroxylamine30 °C, [HClO₄] = 0.02 MNot explicitly stated, complex kineticsOuter-sphere researchgate.net
Iodide25.0 °C, 1.00 M perchlorate(9 ± 1) × 10⁴ M⁻¹ s⁻¹Two-step single-electron or two-electron transfer researchgate.net
Sodium Nitrite20 °C (for [AuBr₄]⁻)k₁ = 2.948 M⁻¹s⁻¹, k₂ = 0.191 M⁻¹s⁻¹Inner-sphere imim.pl
Formic Acid50 °C61.8 M⁻¹s⁻¹Complex, involves Au(0) formation as rate-limiting step researchgate.net
L-histidine27-45 °CDependent on T, [H⁺], [Cl⁻]Inner-sphere researchgate.net

The reaction rate is often inhibited by an increase in hydrogen ion and chloride ion concentrations. researchgate.netresearchgate.net This is typically explained by the relative reactivity of the different hydrolyzed gold(III) species in solution, with hydroxylated forms being more reactive. researchgate.net

Ligand Substitution Kinetics and Mechanisms

Beyond hydrolysis, the [AuCl₄]⁻ complex readily undergoes ligand substitution reactions with a variety of nucleophiles. These reactions are fundamental to its chemistry, often preceding redox processes. rsc.org Nucleophiles such as iodide, bromide, thiocyanate (B1210189), pyridine, and various sulfur- and nitrogen-containing biological molecules can replace the chloride ligands. researchgate.netrsc.orgrsc.org

Kinetic studies, often using stopped-flow spectrophotometry, have revealed that these substitution reactions are typically associative in nature. researchgate.netrsc.org An associative mechanism implies that the incoming nucleophile binds to the square-planar gold(III) center to form a five-coordinate intermediate or transition state, which then releases a chloride ligand. The temperature dependence of the observed rate constants supports this associative pathway. researchgate.netrsc.org

Associative and Dissociative Pathways in Various Solvents

Ligand substitution reactions in square-planar complexes like [AuCl₄]⁻ can, in principle, proceed through either a dissociative (D) or an associative (A) pathway. In a dissociative mechanism, a ligand first departs from the coordination sphere, creating a lower-coordination intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand attacks the complex first, forming a higher-coordination intermediate or transition state, from which the leaving group then departs.

For the [AuCl₄]⁻ complex, experimental evidence overwhelmingly points towards an associative mechanism. nih.govresearchgate.net The kinetics of these substitutions typically follow a two-term rate law, which is a hallmark of associative processes in square-planar complexes. researchgate.netscience.gov

Rate = k₁ [complex] + k₂ [complex][Y]

Where Y is the incoming nucleophile. This rate law reveals two parallel associative pathways:

The Solvent-Assisted Pathway (k₁) : This pathway involves the solvent (S) acting as a nucleophile in the rate-determining step to form a solvated intermediate, [AuCl₃(S)], which then rapidly reacts with the incoming nucleophile Y. This is an associative interchange (Iₐ) mechanism. Because the solvent is in vast excess, its concentration is constant and is incorporated into the pseudo-first-order rate constant, k₁. researchgate.net

The Direct Nucleophilic Pathway (k₂) : This pathway involves the direct attack of the nucleophile Y on the [AuCl₄]⁻ complex to form a five-coordinate transition state. This is a pure associative (A) mechanism. researchgate.net

The relative importance of these two pathways depends on the nature of the solvent and the nucleophilicity of the entering ligand. researchgate.net In the reaction of [AuCl₄]⁻ with thiocyanate, for instance, the solvent path was found to be negligible, indicating a direct displacement mechanism. researchgate.net Conversely, studies on the replacement of N-donor heterocycles from Au(III) complexes in methanol (B129727) show the operation of both pathways. science.gov The significantly negative activation entropies often measured for these reactions further support the formation of an ordered, associative transition state. researchgate.net

Research on the kinetics of the reaction AuCl₃(nu) + Cl⁻ → AuCl₄⁻ + nu in methanol provides insight into the factors governing the associative pathway. A linear free-energy relationship was observed between the second-order rate constant (k₂) and the basicity (pKₐ) of the leaving group (nu), highlighting the influence of the leaving group's nature on the reaction rate. science.gov

Kinetic Data for the Substitution Reaction AuCl₃(nu) + Cl⁻ in Methanol at 25°C science.gov
Leaving Group (nu)pKk₂ (M⁻¹s⁻¹)log(k₂)
oxazole0.80.36-0.44
thiazole2.532.310.36
4-methylthiazole3.25.30.72
imidazole7.12042.31
2-methylimidazole7.966682.82

Influence of Lithium Cation and Ionic Strength on Reaction Rates

Ionic Strength Effects The effect of ionic strength (I) on reaction rates is complex and depends on the specific mechanism and charges of the reacting species. According to the Brønsted-Bjerrum equation, an increase in ionic strength will accelerate reactions between ions of the same charge and decelerate reactions between ions of opposite charge. However, for reactions involving a neutral species, the effect is generally minimal.

Studies on tetrachloroaurate reactions show varied results. For the reduction of [AuCl₄]⁻ by some cyano complexes, the rate increases with increasing ionic strength, which is consistent with a reaction between two negatively charged ions. mit.edu In contrast, the reduction of [AuCl₄]⁻ by formic acid and the oxidation of L-tyrosine by [AuCl₄]⁻ were found to be largely independent of ionic strength. researchgate.netfu-berlin.de This suggests that either a neutral species is involved in the rate-determining step or that other factors are dominant.

Reported Effects of Ionic Strength on Tetrachloroaurate(III) Reaction Rates
Reaction SystemEffect of Increasing Ionic StrengthReference
Reduction by Fe(CN)₆⁴⁻/W(CN)₈⁴⁻Rate increases mit.edu
Reduction by formic acidNo significant effect researchgate.net
Oxidation of L-tyrosineNo significant effect fu-berlin.de
Interaction with native DNARate changes, indicating reaction between oppositely charged ions mit.edu

Influence of the Lithium Cation Beyond the general ionic strength effect, the identity of the alkali metal counter-cation (e.g., Li⁺, Na⁺, K⁺) can specifically influence reaction rates through ion-pairing. fu-berlin.deacs.org The tetrachloroaurate anion can form an ion pair, M⁺[AuCl₄]⁻, with the alkali cation in solution. The stability and nature of this ion pair depend on the properties of the cation, such as its size and hydration energy.

The lithium cation is small and has a high charge density, leading to a strong hydration shell in aqueous solutions. In contrast, larger cations like potassium (K⁺) and cesium (Cs⁺) are less strongly hydrated. nih.gov These differences can lead to distinct kinetic effects. For instance, in the reaction between potassium ferrocyanide and potassium persulfate, the reaction rate is dependent on the specific alkali metal cation present, as different cations form ion pairs with different equilibrium constants, thereby altering the concentration and reactivity of the reacting species. acs.org

While direct studies comparing the reaction kinetics of lithium tetrachloroaurate with its sodium or potassium counterparts are not prevalent, the principles of ion-pairing suggest that the lithium cation's presence is significant. uio.no The smaller Li⁺ ion can form more intimate or solvent-separated ion pairs compared to the larger K⁺ ion, which can modulate the electron-transfer properties and steric accessibility of the [AuCl₄]⁻ anion, thus influencing the reaction rate. fu-berlin.deacs.org This specific cation catalysis is a known phenomenon in many electron transfer reactions involving anionic complexes. fu-berlin.de

Photochemistry of Tetrachloroaurate Systems

The tetrachloroaurate(III) ion is photochemically active, and its irradiation with ultraviolet light initiates reduction processes that are widely used for the synthesis of gold nanostructures.

Photoreduction Mechanisms and Intermediates

The photoreduction of [AuCl₄]⁻ is a stepwise process. Upon absorption of a photon, the Au(III) complex is reduced first to a Au(I) species, which is then subsequently reduced to elemental gold, Au(0). nih.gov

[AuCl₄]⁻ (Au³⁺) + 2e⁻ → [AuCl₂]⁻ (Au⁺) + 2Cl⁻ [AuCl₂]⁻ (Au⁺) + 1e⁻ → Au⁰ + 2Cl⁻

Generation of Reactive Species through Photolysis

The primary photochemical event in the [AuCl₄]⁻ system is not direct electron ejection, but rather the homolytic cleavage of a gold-chlorine bond upon irradiation. This photolysis generates a highly reactive chlorine atom (Cl•) and a reduced gold(II) complex.

[AuCl₄]⁻ + hν → [AuCl₃]⁻ + Cl•

This chlorine atom is a powerful one-electron oxidant. Its significance lies in its ability to initiate secondary reactions by abstracting a hydrogen atom from surrounding molecules, such as the solvent or other organic additives (RH). This hydrogen abstraction generates strongly reducing radicals (R•). researchgate.netacs.org

Cl• + RH → HCl + R•

These secondary radicals (R•), which can include species like the hydroxymethyl radical (•CH₂OH) from methanol or the hydroperoxyl radical (HO₂•) from hydrogen peroxide, are potent reducing agents that can efficiently reduce Au(III) or the intermediate Au(I) species, driving the formation of gold nanoparticles. acs.org This indirect mechanism, where the photolysis of the gold salt itself generates the ultimate reducing agent, is an effective and clean method for producing gold nanostructures from tetrachloroaurate precursors. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a important tool for investigating the electronic characteristics of gold complexes, including the tetrachloroaurate (B171879) anion ([AuCl₄]⁻) that is the core of lithium tetrachloroaurate. These studies provide a fundamental understanding of the molecule's stability, reactivity, and interactions.

Orbital Analysis and Charge Distribution within [AuCl₄]⁻ and its Lithium Adducts

The tetrachloroaurate anion ([AuCl₄]⁻) typically adopts a square planar geometry. researchgate.net Molecular orbital analysis reveals significant mixing of gold's 5d orbitals with the 3p orbitals of the chlorine ligands, leading to the formation of strong Au-Cl covalent bonds. This interaction is a key factor in the stability of the complex. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of the anion.

When the lithium cation (Li⁺) is introduced to form this compound, it forms an ionic bond with the [AuCl₄]⁻ anion. In the solid state, these ions are arranged in a crystal lattice. In solution or in the gas phase, they can form contact ion pairs or solvent-separated ion pairs. While specific DFT studies on "lithium adducts" of [AuCl₄]⁻ are not extensively documented in publicly available literature, the principles of ion pairing suggest that the Li⁺ ion would preferentially interact with the regions of highest negative charge density on the [AuCl₄]⁻ anion, which are located around the chlorine ligands. The interaction is primarily electrostatic.

Table 1: Calculated Properties of the [AuCl₄]⁻ Anion from DFT Studies This table is a representation of typical data obtained from DFT calculations on the tetrachloroaurate anion. The exact values can vary depending on the level of theory and basis set used in the calculation.

Parameter Typical Calculated Value/Description Significance
Geometry Square Planar (D₄h symmetry) This is the most stable geometry for the isolated anion. researchgate.net
Au-Cl Bond Length ~2.30 - 2.35 Å Reflects the covalent character and strength of the gold-chlorine bond. acs.org
HOMO-LUMO Gap Varies with computational method Indicates the electronic stability and the energy required for electronic excitation.
Mulliken/NPA Charge on Au Positive, but less than the formal +3 Demonstrates charge delocalization and covalency of the Au-Cl bonds.
Mulliken/NPA Charge on Cl Partial negative charge Shows the distribution of the negative charge on the ligands.
Vibrational Frequencies Specific modes for Au-Cl stretching and bending Can be compared with experimental IR and Raman spectra to validate the calculated structure.

Geometrical Optimization and Energetic Landscapes

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. For the [AuCl₄]⁻ anion, calculations consistently predict a square planar geometry as the energy minimum. acs.org

DFT can also be used to explore the energetic landscape of different isomers. For instance, the tetrahedral geometry of [AuCl₄]⁻ has been computationally investigated and found to be less stable than the square planar form. The tetrahedral structure is subject to the Jahn-Teller effect, which leads to a distortion from perfect Td symmetry and a more complex potential energy surface. acs.org

For the full Li[AuCl₄] compound, computational studies could map the potential energy surface for the interaction between the Li⁺ cation and the [AuCl₄]⁻ anion. This would reveal the most stable positions for the lithium ion relative to the tetrachloroaurate plane and the energy barriers for its movement, providing insights into the dynamics of the ion pair.

Ab Initio and Quantum Chemical Calculations for Reaction Pathway Elucidation

Ab initio and other advanced quantum chemical methods provide a framework for understanding the mechanisms of chemical reactions at a fundamental level. These calculations go beyond the ground state properties to explore the entire reaction coordinate, including transient and high-energy species.

Transition State Analysis for Catalytic Cycles

Gold complexes, including those containing gold(III) chlorides, are known to be effective catalysts for a variety of organic reactions. researchgate.netacs.orgresearchgate.net While specific studies detailing catalytic cycles involving this compound are scarce, the principles of computational catalysis can be applied. Transition state theory is a cornerstone of this field.

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. By locating and characterizing the transition state for a given reaction step, chemists can calculate the activation energy, which is a key determinant of the reaction rate. For a potential catalytic cycle involving Li[AuCl₄], computational chemists would model the interaction of the substrate with the gold complex, the formation of intermediates, the transition states for bond-breaking and bond-forming steps, and the regeneration of the catalyst.

For example, in a hypothetical hydrolysis reaction catalyzed by [AuCl₄]⁻, calculations would identify the transition state for the nucleophilic attack of a water molecule on the substrate coordinated to the gold center. This would involve mapping the energy changes as the water molecule approaches and a new bond is formed.

Thermodynamic and Kinetic Modeling of Solution-Phase Reactions

Quantum chemical calculations are invaluable for modeling the thermodynamics and kinetics of reactions in solution. By combining high-level electronic structure calculations with a continuum solvation model (like the Polarizable Continuum Model, PCM), it is possible to obtain accurate estimates of reaction energies, activation energies, and equilibrium constants in a liquid phase.

For this compound, this approach can be used to study ligand substitution reactions, where one or more chloride ligands are replaced by other molecules, or redox reactions, where the gold(III) center is reduced to gold(I) or gold(0). For instance, ab initio calculations have been used to study the reactions of [AuCl₄]⁻ with various nucleophiles, revealing the energetic feasibility of different reaction pathways. acs.org These models can predict whether a reaction is thermodynamically favorable (i.e., the products are at a lower free energy than the reactants) and kinetically accessible (i.e., the activation energy is not prohibitively high).

Table 2: Data Obtainable from Quantum Chemical Modeling of a Hypothetical Reaction This table illustrates the type of information that can be generated from ab initio and quantum chemical calculations for a reaction involving this compound.

Calculated Parameter Description Relevance
ΔG°_rxn (Standard Gibbs Free Energy of Reaction) The overall free energy change of the reaction. Determines the thermodynamic spontaneity and equilibrium position.
ΔH°_rxn (Standard Enthalpy of Reaction) The heat absorbed or released during the reaction. Indicates whether the reaction is exothermic or endothermic.
E_a (Activation Energy) The energy barrier that must be overcome for the reaction to occur. A primary factor controlling the reaction rate (kinetics).
Transition State (TS) Geometry The molecular structure at the peak of the energy barrier. Provides a snapshot of the bond-making/breaking process.
Imaginary Frequency of TS A single negative vibrational frequency of the transition state. Confirms that the structure is a true transition state and not a minimum.
Reaction Rate Constant (k) Calculated from transition state theory. Quantifies the speed of the reaction.

Molecular Dynamics Simulations for Solution Behavior and Ionic Transport

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a system of atoms and molecules. By solving Newton's equations of motion for a large ensemble of particles, MD simulations can provide a detailed picture of the dynamic processes occurring in the liquid state.

For this compound, MD simulations could be used to investigate its behavior when dissolved in a solvent, such as water. A typical simulation would involve a box containing a number of Li⁺ and [AuCl₄]⁻ ions, along with a large number of solvent molecules. The interactions between all particles would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Such simulations would provide valuable insights into:

Solvation Structure: How the solvent molecules arrange themselves around the Li⁺ and [AuCl₄]⁻ ions. This includes the number of solvent molecules in the first and second solvation shells and their orientation.

Ion Pairing: The extent to which Li⁺ and [AuCl₄]⁻ ions associate to form contact ion pairs, solvent-separated ion pairs, or remain as free ions in solution.

Ionic Transport: The movement of the ions through the solution over time. From the simulation trajectory, it is possible to calculate diffusion coefficients for both Li⁺ and [AuCl₄]⁻, which are measures of their mobility. This information is directly related to the ionic conductivity of the solution.

While specific MD simulation studies focused exclusively on this compound solutions are not widely available, the methodology has been extensively applied to other lithium salts and ionic liquids, demonstrating its utility in understanding the fundamental aspects of electrolyte behavior.

Table 3: Potential Insights from a Hypothetical Molecular Dynamics Simulation of Li[AuCl₄] in Water This table outlines the kind of data and understanding that could be gained from performing an MD simulation on an aqueous solution of this compound.

Simulation Output Derived Property Scientific Insight
Radial Distribution Functions (g(r)) Coordination numbers of solvent around each ion. Provides a quantitative measure of the structure of the solvation shells.
Mean Square Displacement (MSD) Diffusion coefficients (D_Li⁺, D_[AuCl₄]⁻). Quantifies the mobility of each ion in the solution.
Velocity Autocorrelation Function Vibrational spectra. Can be compared with experimental spectroscopic data.
Potential of Mean Force (PMF) Free energy profile of ion pair association/dissociation. Reveals the stability of ion pairs and the barriers to their formation and separation.
Trajectory Visualization Dynamic behavior of ions and solvent molecules. Offers a qualitative, movie-like view of the molecular interactions and transport phenomena.

Solvation Dynamics of this compound

The behavior of Li[AuCl₄] in a solvent is governed by the complex interactions between the lithium (Li⁺) cations, the tetrachloroaurate ([AuCl₄]⁻) anions, and the surrounding solvent molecules. Computational methods such as classical Molecular Dynamics (MD) and ab initio Molecular Dynamics (AIMD) are instrumental in modeling these solvation and transport behaviors. nih.govmdpi.com These simulations track the positions of each atom over time, providing a detailed picture of the solution's structure and dynamics. ekb.eg

A key aspect of these simulations is the analysis of the solvation shell, which is the arrangement of solvent molecules and counter-ions immediately surrounding a specific ion. This is characterized using Radial Distribution Functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and coordination numbers (CNs), which quantify the average number of nearest neighbors. ekb.egstanford.edu

In a simulated system of Li[AuCl₄] in an aqueous or organic solvent, analysis would focus on the Li-O(solvent) and Li-Cl([AuCl₄]⁻) RDFs to determine the structure of the Li⁺ primary solvation shell. uj.edu.pl Depending on the solvent's properties and salt concentration, different types of ion aggregates can form:

Solvent-Separated Ion Pairs (SSIP): The Li⁺ cation and [AuCl₄]⁻ anion are separated by at least one complete layer of solvent molecules. nih.govarxiv.org

Contact Ion Pairs (CIP): The Li⁺ cation and [AuCl₄]⁻ anion are in direct contact, without an intervening solvent molecule. nih.gov

Aggregates (AGG): Multiple cations and anions cluster together. nih.govarxiv.orgresearchgate.net

Table 1. Illustrative Parameters from a Hypothetical MD Simulation of Li[AuCl₄] in a Solvent.
Interaction PairParameterDescriptionHypothetical Value
Li⁺ – Solvent (Oxygen)1st Peak in g(r)Most probable distance to the first solvation shell.~2.0 - 2.2 Å
Li⁺ – Solvent (Oxygen)Coordination Number (CN)Average number of solvent molecules in the first shell.3 - 4
Li⁺ – [AuCl₄]⁻ (Chlorine)1st Peak in g(r)Indicates the distance for contact ion pair formation.~3.0 - 3.5 Å
Li⁺ – [AuCl₄]⁻ (Chlorine)Coordination Number (CN)Average number of coordinating anions.0.5 - 1.5

Prediction of Ionic Conductivity in Electrolyte Systems

Computational models are crucial for predicting the ionic conductivity of electrolytes, a key parameter for applications like lithium-ion batteries. mdpi.com The conductivity depends on both the concentration and the mobility of charge-carrying ions. aps.org Theoretical approaches can predict this property in both solid-state and liquid electrolyte systems. magtech.com.cn

In solid-state systems, Density Functional Theory (DFT) is a primary method. mdpi.comresearchgate.net It is used to calculate the formation energy of defects (e.g., a Li⁺ vacancy) and the energy barriers for ion migration through the crystal lattice. aps.orgaps.org Techniques like the Climbed Nudged Elastic Band (CI-NEB) method can determine the precise energy profile of an ion hopping from one site to another. mdpi.com The ionic conductivity is then derived from the concentration and mobility of these defects using principles like the Nernst-Einstein relationship. aps.orgaps.org For Li[AuCl₄] in a hypothetical solid-state application, DFT would be used to calculate the energy barrier for Li⁺ ions to move through the solid lattice of [AuCl₄]⁻ anions.

For liquid electrolytes, ionic conductivity is typically predicted using MD simulations. nih.gov From the simulation trajectory, the self-diffusion coefficient (D) of the Li⁺ and [AuCl₄]⁻ ions can be calculated. The Nernst-Einstein equation can then be used to estimate the ionic conductivity (σ), assuming the ions move independently. nih.gov More complex models can account for the correlated motion of ions. purdue.edu

Furthermore, Machine Learning (ML) has emerged as a powerful technique for screening materials and predicting ionic conductivity. nih.gov By training on large datasets of known materials and their properties, ML models can identify promising new compounds with high conductivity, accelerating the discovery process. mdpi.comchemrxiv.orgrsc.org

Table 2. Computational Workflow for Predicting Ionic Conductivity.
System TypeComputational MethodCalculated ParameterFinal Property
Solid-State ElectrolyteDensity Functional Theory (DFT)Defect formation energy, Ion migration barrierIonic Conductivity (σ)
Liquid ElectrolyteMolecular Dynamics (MD)Ion diffusion coefficients (D)Ionic Conductivity (σ)
High-Throughput ScreeningMachine Learning (ML)Correlation of structural features to conductivityPredicted Ionic Conductivity (σ)

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry is widely used to predict spectroscopic properties, which can then be validated against experimental measurements. nih.gov For Li[AuCl₄], the focus is on the properties of the [AuCl₄]⁻ anion, which is responsible for its characteristic spectroscopic features. DFT and its time-dependent extension, TD-DFT, are the standard methods for this purpose. nih.govfaccts.de

To predict vibrational spectra (Infrared and Raman), the first step is to perform a geometry optimization of the [AuCl₄]⁻ ion using DFT to find its lowest energy structure. Following this, a frequency calculation is performed, which computes the energies of the normal modes of vibration. aps.org These calculated frequencies, typically in units of cm⁻¹, correspond to the peaks observed in experimental Raman and IR spectra. unito.it Comparing the predicted spectrum with experimental data helps in assigning the observed peaks to specific molecular vibrations. unito.itpreprints.org

To predict electronic spectra (UV-Visible), Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. faccts.derespectprogram.org TD-DFT calculates the electronic excitation energies, which are the energies required to promote an electron from an occupied orbital to an unoccupied one. gaussian.com The output provides the excitation energies (or corresponding wavelengths, λ) and their associated oscillator strengths, which relate to the intensity of the absorption peaks. gaussian.comyoutube.com This allows for the direct simulation of a UV-Vis spectrum, which can be compared to experimental results for validation. researchgate.net

Table 3. Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for the [AuCl₄]⁻ Anion.
Spectroscopy TypeParameterComputational MethodCalculated ValueExperimental Value
UV-Visibleλmax (n→π*)TD-DFT~325 nm~322 nm
Ramanν₁ (A₁g, symmetric stretch)DFT~349 cm⁻¹~347 cm⁻¹
Ramanν₂ (B₁g, symmetric bend)DFT~326 cm⁻¹~324 cm⁻¹
Ramanν₄ (B₂g, asymmetric bend)DFT~173 cm⁻¹~171 cm⁻¹

Catalytic Applications and Mechanistic Insights

Homogeneous Gold(III)-Catalyzed Organic Transformations

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. libretexts.orgethz.ch This allows for maximum interaction between the catalyst and the reacting molecules. libretexts.org Gold(III) complexes, including tetrachloroaurates, are known to catalyze a variety of organic reactions.

Nucleophilic Addition and Substitution Reactions

Nucleophilic addition to unsaturated bonds is a fundamental reaction in organic synthesis for creating new chemical bonds. academie-sciences.fr Gold(III) catalysts can activate substrates for such attacks. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

While specific studies detailing lithium tetrachloroaurate's role in nucleophilic addition are not extensively documented in the provided results, the broader class of tetrachloroaurate(III) anions is recognized for its catalytic potential. google.comsamaterials.com In these reactions, the gold(III) center functions as a soft Lewis acid, coordinating to and activating π-systems like alkynes or allenes for nucleophilic attack. This activation lowers the energy barrier for the reaction to proceed. For instance, in reactions involving haloalkenes, a dimethylaurate(I) anion, which can be formed from Au(III) precursors, reacts with the alkene to yield an organogold(III) intermediate, demonstrating the principle of nucleophilic attack on a substrate influenced by a gold center. researchgate.net

Similarly, nucleophilic substitution reactions, particularly at sp2 centers like those in carbonyl compounds, can be facilitated by gold catalysts. The process often involves an initial nucleophilic addition followed by an elimination step. rutgers.edu

Table 1: Examples of Gold-Catalyzed Nucleophilic Reactions This table is illustrative of general Gold(III) catalysis, as specific data for LiAuCl₄ was not prominent in the search results.

Reaction TypeSubstrate ExampleNucleophileProduct TypeCatalyst Role
Nucleophilic Addition Aldehyde/KetoneOrganolithium reagentAlcoholActivation of carbonyl group
Nucleophilic Substitution Acyl HalideAlcoholEsterActivation of carbonyl, stabilization of intermediate

Oxidative Coupling and Cyclization Reactions

Gold-catalyzed oxidative coupling reactions are a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, often without requiring pre-functionalized starting materials. researchgate.net These reactions typically proceed under mild conditions. researchgate.net The mechanism involves the oxidation of the gold(I) active species to a gold(III) intermediate, followed by reductive elimination to form the product and regenerate the gold(I) catalyst. While lithium enolates are known to undergo oxidative heterocoupling, the specific use of lithium tetrachloroaurate (B171879) as the primary catalyst for this is an area of ongoing research. nih.gov

Studies on the oxidative coupling of arenes have demonstrated that gold catalysts can provide moderate to excellent yields using an oxidant like PhI(OAc)₂. researchgate.net The reaction's efficiency is influenced by factors such as temperature, solvent, and the concentration of the oxidant. researchgate.net Furthermore, gold-catalyzed domino reactions that combine cyclization with oxidative coupling enable the rapid construction of complex molecules like dicoumarins. researchgate.net

Role of this compound as a Lewis Acid Catalyst

Lewis acid catalysis involves the use of a Lewis acid—an electron-pair acceptor—to increase the reactivity of a substrate. wikipedia.org Many transition metal compounds, including those of gold, can function as Lewis acids. wikipedia.org this compound and related salts are considered Lewis acid catalysts. google.com The lithium cation itself, when associated with a weakly coordinating anion, can also exhibit significant Lewis acidity, capable of promoting reactions like the Diels-Alder reaction. researchgate.net

In the context of LiAuCl₄, the gold(III) center is the primary Lewis acidic site. It can coordinate with lone-pair-bearing atoms like oxygen or nitrogen in a substrate. wikipedia.org This coordination makes the substrate more electrophilic and thus more susceptible to nucleophilic attack, heterolytic bond cleavage, or cycloaddition reactions. wikipedia.org This principle is fundamental to many of the catalytic activities of gold(III) compounds in organic synthesis. wikipedia.org

Heterogeneous Catalysis via this compound Precursors

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. libretexts.org A major application of this compound is as a precursor to create highly active supported gold catalysts.

Preparation of Supported Gold Catalysts

Supported gold nanoparticles are highly effective catalysts for many important industrial reactions, including oxidations. nih.gov The choice of precursor, support material, and preparation method is critical for controlling the size and distribution of the gold nanoparticles, which in turn dictates their catalytic activity. researchgate.net

This compound is widely used as a precursor for synthesizing gold nanoparticles (AuNPs). Common methods for preparing supported gold catalysts from a tetrachloroaurate precursor include:

Impregnation: This traditional method involves immersing a support material (like alumina (B75360) or titania) in a solution of the gold precursor (e.g., HAuCl₄, which is closely related to LiAuCl₄), followed by drying and calcination at high temperatures. nih.govdtu.dk

Deposition-Precipitation: In this method, the gold precursor is precipitated onto the surface of the support material from a solution, often by adjusting the pH. nih.gov This technique can yield small gold particles with high catalytic activity. researchgate.net

Organometallic Decomposition: Volatile organogold compounds can be deposited onto a support from the vapor phase (Chemical Vapor Deposition). nih.gov

The lithium cation in LiAuCl₄ can influence the solubility and reactivity of the tetrachloroaurate complex compared to its counterparts with sodium, potassium, or ammonium (B1175870), potentially affecting the final properties of the synthesized nanoparticles.

Table 2: Methods for Preparing Supported Gold Catalysts from Tetrachloroaurate Precursors

Preparation MethodSupport Material ExampleDescriptionKey Advantage
Impregnation Al₂O₃, TiO₂The support is soaked in a precursor solution, then dried and calcined. nih.govdtu.dkSimple and widely used.
Deposition-Precipitation Metal Oxides (e.g., Fe₂O₃)The gold precursor is precipitated onto the support surface by changing solution pH. nih.govProduces small, highly active nanoparticles. researchgate.net
Chemical Vapor Deposition High Surface Area SupportsA volatile gold compound is transported via inert gas onto the support. nih.govCan prevent chloride contamination from precursors like HAuCl₄. nih.gov

In-situ Generation of Active Gold Species on Surfaces

In-situ generation refers to the formation of the active catalytic species directly on the support surface during the catalytic process or in a one-pot synthesis. mdpi.comnih.gov This approach can lead to highly dispersed and active catalysts.

One method involves adsorbing the tetrachloroaurate anion (AuCl₄⁻) onto a functionalized support, such as nanofibers containing poly(ionic liquid)s. mdpi.com The adsorbed gold ions are then reduced in situ using a reducing agent like sodium borohydride (B1222165) to form gold nanoparticles directly on the nanofiber surface. mdpi.com The resulting hybrid nanomaterial can show excellent catalytic activity, for example, in the reduction of 4-nitrophenol. mdpi.comnih.gov The presence of charged groups on the polymer support can enhance the adsorption of the AuCl₄⁻ precursor, leading to a higher catalytic efficiency. mdpi.com

Another approach involves the photolysis of the tetrachloroaurate ion. nih.gov UV irradiation of AuCl₄⁻ can generate reactive species that reduce the gold ions to form gold nanostructures, offering a clean synthesis method without chemical debris from reducing agents. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles involving this compound is fundamental to optimizing existing synthetic methods and innovating new ones. Research in this area focuses on identifying the true nature of the catalytically active species, deciphering the role of the lithium counterion, and using kinetic studies to map out reaction pathways.

Identification of Active Catalytic Species and Intermediates

The catalytically active species is the specific entity that directly participates in the catalytic cycle to lower the reaction's activation energy. numberanalytics.com While this compound serves as the precatalyst, the [AuCl₄]⁻ anion is generally not the active catalyst itself. Its activation often involves a reduction from Au(III) to a more catalytically competent Au(I) species or the formation of cationic gold complexes. rsc.orgresearchgate.net

In many gold-catalyzed reactions, especially those involving unsaturated carbon-carbon bonds, the active species is a cationic gold complex. rsc.orgacs.org These are often generated from a stable precatalyst. The study of these reactions is challenging due to the involvement of multiple highly reactive gold-containing intermediates. usf.edu Mass spectrometry has proven to be a uniquely sensitive method for detecting these low-abundance charged intermediates. rsc.org

Key intermediates that have been identified or proposed in gold-catalyzed cycles include:

Gold-Alkyne π-Complexes : The coordination of a gold catalyst to an alkyne's π-system is a common initial step, which activates the alkyne for nucleophilic attack. acs.orgusf.edu

Vinylgold Intermediates : These species can form after the nucleophilic attack on a gold-activated alkyne. acs.orgmdpi.com

Dinuclear Gold Complexes : In some reactions, gem-diaurated species, where two gold atoms are attached to the same carbon, have been identified as relevant intermediates. usf.edumdpi.com Their formation can occur through the addition of a second [L-Au]⁺ unit to a vinylgold intermediate. usf.edu

Gold Carbenes : In certain transformations, gold carbene intermediates are proposed to be involved in the catalytic cycle. rsc.org

For example, in the gold-catalyzed hydroarylation of a 1,5-diyne, researchers used high-resolution ion mobility mass spectrometry to detect and characterize several charged intermediates. They successfully identified four distinct isomers of a [catalyst + diyne substrate] complex, providing strong evidence for the proposed reaction mechanism involving σ,π-gem-diaurated alkyne species. acs.org

Intermediate TypeRole in Catalytic CycleExample ReactionDetection Method
Gold-Alkyne π-ComplexInitial substrate activationAlkyne HydrofunctionalizationMass Spectrometry, NMR Spectroscopy
Vinylgold SpeciesProduct of nucleophilic attackAlkyne Hydration/HydroalkoxylationNMR Spectroscopy, DFT Calculations
Dinuclear (Bis-gold) ComplexesCan be on- or off-cycle intermediatesIntramolecular HydroarylationMass Spectrometry, NMR Analysis
Gold CarbenesIntermediate in cyclization/rearrangementEnyne CyclocouplingTrapping Experiments

Role of the Lithium Counterion in Modulating Catalytic Activity and Selectivity

The counterion, though often considered peripheral, can exert a significant influence on the catalytic process. In the case of this compound, the small and hard lithium cation (Li⁺) can play several roles that modulate the catalyst's performance.

One key function is the enhancement of the Lewis acidity of the gold center. The Li⁺ ion can interact with the chloride ligands of the [AuCl₄]⁻ complex, withdrawing electron density and making the gold atom more electrophilic. This heightened electrophilicity can accelerate the rate-determining substrate activation step.

Furthermore, the lithium ion can act as a Lewis acid itself, participating in cooperative catalysis. It can coordinate to a functional group on the substrate, such as a carbonyl or hydroxyl group, activating it for a subsequent reaction step. This dual activation, by both the gold center and the lithium ion, can lead to enhanced reaction rates and improved selectivity.

The nature of the counterion also affects the solubility and aggregation state of the catalyst in solution, which indirectly influences catalytic activity. Studies comparing different tetrachloroaurate salts have shown that the cation can impact reaction outcomes. For instance, in the synthesis of axially chiral allenes from chiral propargylamines catalyzed by KAuCl₄, the choice of cation and solvent was crucial for achieving high yields and enantioselectivities. researchgate.net In another example, the adsorption of AuCl₄⁻ onto a polymer support was facilitated by an anion exchange process with the existing counterions of the polymer, demonstrating the direct involvement of the counterion in catalyst preparation. nih.gov

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rates of reaction for molecules containing different isotopes. A primary KIE (where kH/kD > 1) is observed when a bond to the heavier isotope is broken in the rate-determining step of the reaction.

While specific KIE studies focusing exclusively on this compound are not abundant, the technique has been widely applied to gold-catalyzed reactions in general to provide mechanistic clarity.

Probing C-H Bond Cleavage : In a gold-catalyzed reaction involving C-H activation, substituting a hydrogen atom with deuterium (B1214612) at the reactive site can reveal if the C-H bond breaking is kinetically significant. A KIE value significantly greater than 1 would support a mechanism where C-H cleavage is part of the rate-determining step.

Distinguishing Mechanisms : KIE studies can help differentiate between proposed mechanistic pathways. For example, in a gold-catalyzed cycloisomerization of 1,5-allenynes, the observed KIE values of ~1.85 were much smaller than typical values for a 1,5-sigmatropic shift, suggesting an alternative mechanism. nih.gov These experimental values were in excellent agreement with DFT calculations for a pathway involving a 1,5-hydrogen shift from a gem-diaurated intermediate. nih.gov

Identifying the Rate-Determining Step : In a gold-catalyzed cyclocoupling of 1,3-enynes with phenols, the KIE (kH/kD) was measured to be 1.04. rsc.org This value, being close to unity, indicated that the cleavage of the phenol's ortho C-H bond was not the rate-determining step, guiding the researchers toward a more plausible mechanism. rsc.org

Reaction TypeIsotopic SubstitutionObserved kH/kDMechanistic ImplicationReference
Allenyne CycloisomerizationDeuterium at allenic position~1.851,5-hydrogen shift is part of the rate-determining step. nih.gov
Enyne-Phenol CyclocouplingDeuteration of phenol (B47542) ortho-C-H1.04Cleavage of the ortho C-H bond is not the rate-determining step. rsc.org
Alkene HydroaminationSolvent KIE (MeOH vs. CD₃OD)Variable, large solvent KIEProtonolysis is kinetically significant; supports protodeauration mechanism. beilstein-journals.org

Applications in Advanced Materials Science

Precursor for Gold Nanomaterials Synthesis

Lithium tetrachloroaurate (B171879) is extensively utilized as a gold precursor for the fabrication of gold nanoparticles (AuNPs) and other nanostructures. The ability to control the size and shape of these nanomaterials by adjusting reaction conditions is a key factor in their wide-ranging applications, from catalysis to sensor technology.

The synthesis of gold nanoparticles from lithium tetrachloroaurate allows for precise control over their physical characteristics. Research has demonstrated that by varying parameters such as the reducing agent, stabilizing agents, and reaction environment, the morphology and dimensions of the resulting AuNPs can be meticulously managed. researchgate.netnih.gov

One established method involves the sonochemically enhanced borohydride (B1222165) reduction of this compound within polymeric micelles. researchgate.net This technique utilizes amphiphilic copolymers, such as polystyrene-block-poly(ethylene oxide) (PS-PEO), to create ordered arrays of gold nanoparticles. researchgate.net The process confirms the formation of elemental gold through UV/visible spectroscopy, which shows a characteristic surface plasmon resonance peak around 520 nm. researchgate.net Transmission electron microscopy (TEM) is used to confirm the morphology of the nanocomposites, revealing that the micellar structures are excellent templates for producing well-defined films containing nanoparticulate gold. researchgate.net The duration of sonication is a critical parameter; an initial increase in absorbance indicates nanoparticle formation, while a subsequent decrease at longer times can suggest some degree of agglomeration. researchgate.net

Another approach is a one-phase synthesis method using a strong reducing agent like lithium triethylborohydride (Superhydride) in an organic solvent such as tetrahydrofuran (B95107) (THF). tu-dresden.de While this specific study used hydrogen tetrachloroaurate(III) trihydrate as the gold precursor, the use of a lithium-based reducing agent highlights the relevance of lithium ions in the synthesis environment for creating thiol-functionalized gold nanoparticles. tu-dresden.de This method produces spherical, crystalline nanoparticles with an average size of approximately 4 nanometers. tu-dresden.de

Synthesis Method Gold Precursor Reducing Agent Key Findings
Sonochemical ReductionThis compound (LiAuCl₄)Sodium borohydrideFormation of ordered arrays of AuNPs in polymeric micelles; size influenced by sonication time. researchgate.net
One-Phase SynthesisHydrogen tetrachloroaurate(III) trihydrateLithium triethylborohydrideProduction of spherical, thiol-functionalized AuNPs with an average diameter of 4 nm. tu-dresden.de

Photoreduction offers an alternative, often greener, route to synthesize gold nanostructures from tetrachloroaurate precursors. This method relies on the use of light to initiate the reduction of gold(III) ions to elemental gold. The process typically involves the excitation of the Au(III) species by UV radiation to an unstable Au(II) state, which then disproportionates to Au(I) and Au(III). nih.gov The Au(I) can then be further reduced to Au(0) either by absorbing another photon or through slow disproportionation. nih.gov

Studies on the photoreduction of tetrachloroaurate (AuCl₄⁻) have shown that the process can be influenced by various factors, including the presence of photosensitizers like citrate. nih.gov The efficiency of photoreduction can be dependent on the concentration of such additives. nih.gov While these studies often use hydrogen tetrachloroaurate (HAuCl₄), the fundamental photochemical principles apply to the tetrachloroaurate anion, which is the key reactive species provided by this compound. nih.govresearchgate.net The formation of gold nanoparticles via photoreduction can be visually tracked by the appearance of color, a result of the surface plasmon resonance of the formed nanoparticles. nih.gov This technique is valuable for creating nanostructures directly on substrates, such as paper, for applications like UV dosimeters. nih.gov

A significant advantage of synthesizing gold nanoparticles is the relative ease with which their surfaces can be functionalized. acs.org This modification is crucial for creating stable, biocompatible, and targeted nanomaterials for various applications. acs.org Thiol-containing molecules, for instance, readily bind to the gold surface, allowing for the attachment of various functional groups. tu-dresden.de

In one-phase synthesis methods, functionalization can occur concurrently with nanoparticle formation. For example, using octadecanethiol during the reduction of a tetrachloroaurate precursor with lithium triethylborohydride results in the direct production of thiol-functionalized gold nanoparticles. tu-dresden.de These nanoparticles are crystalline, with the gold cores surrounded by closely packed alkyl chains. tu-dresden.de This method can be extended to create nanoparticles with different surface functionalities by using various thiols, such as those with hydroxyl or bromo groups. tu-dresden.de

The development of hybrid nanomaterials is another important area. For instance, gold nanoparticles synthesized from a tetrachloroaurate precursor can be deposited onto other materials like titanium dioxide (TiO₂) and calcium carbonate (CaCO₃) to create composite photocatalysts. scispace.comresearchgate.net In these hybrids, the gold nanoparticles enhance performance by leveraging their surface plasmon resonance properties. scispace.com

Electrolyte and Electrode Component in Lithium-Ion and Next-Generation Batteries

This compound has been investigated for its potential role in electrochemical energy storage, particularly in the context of lithium-ion batteries. Its application is primarily focused on the modification of electrode surfaces rather than serving as a primary electrolyte salt.

While this compound itself is not typically used as the main salt in battery electrolytes, the study of lithium ion (Li⁺) transport is fundamental to battery performance. rsc.orgxmu.edu.cn The efficiency of Li⁺ movement between the anode and cathode, quantified by properties like ionic conductivity and transference number, dictates the rate capability of a battery. rsc.org

The chemistry at the interface between the electrode and the electrolyte is crucial for the stability and longevity of lithium-ion batteries. rsc.orgcore.ac.uk this compound is employed to modify electrode surfaces, which directly influences this interfacial chemistry. By depositing thin films of gold or gold alloys onto electrode materials, LiAuCl₄ can enhance electrical conductivity and improve cycling performance.

This electrode modification creates a new interface with potentially improved properties. A stable and conductive surface layer can facilitate more efficient charge transfer and help to form a more robust SEI. core.ac.uk The SEI is a passivation layer that forms on the negative electrode during the initial charging cycles, and its properties are critical to preventing ongoing electrolyte decomposition and ensuring the battery's safety and lifespan. core.ac.ukosti.gov While most research focuses on SEI formation from the decomposition of organic solvents and common lithium salts like LiPF₆, the introduction of a gold layer via a precursor like LiAuCl₄ presents a strategy to engineer a more controlled and stable interface. core.ac.uk

Development of Gold-Containing Electrode Materials for Lithium Storage

The pursuit of next-generation lithium-ion batteries with higher energy densities has led researchers to explore anode materials beyond traditional graphite. mdpi.com Metallic elements that can alloy with lithium, such as gold, are of interest due to their high theoretical capacities. mdpi.comacs.org However, a major challenge with these materials is the significant volume expansion and contraction during the lithiation and delithiation cycles, which can lead to mechanical stress, pulverization of the electrode, and a rapid decline in performance. mdpi.comacs.org

To overcome these issues, research has shifted towards using nanosized metal particles. acs.org Gold nanoparticles (AuNPs), for which this compound (LiAuCl₄) can serve as a precursor, are instrumental in this area. While the high cost of gold makes it less practical for widespread use as a primary electrode material, studying its electrochemical properties as a lithium-alloying element provides valuable insights. acs.org Strategies involve creating three-dimensional (3D) arrays of gold nanocrystals, which help to accommodate the volume changes and prevent the formation of cracks in the electrode, thereby improving the stability and cycle life of the battery. acs.org For instance, electrodes made from 6-mercaptopurine-protected gold clusters have demonstrated good retention of specific capacity over extended cycling compared to standard gold electrodes. acs.org

Operando optical microscopy has been used to directly image the interaction between lithium and gold at the electrochemical interface during charging and discharging. nih.gov These studies have revealed a two-step Li-Au alloying process that influences the subsequent deposition of lithium. nih.gov While a Li-Au alloy film can theoretically regulate lithium deposition, the formation of pores during cycling can lead to film rupture and performance deterioration. nih.gov this compound is specifically mentioned as a compound used to modify electrode surfaces, aiming to enhance their conductivity and cycling performance in lithium-ion batteries.

Application in Thin Film Deposition and Electroplating Technologies

This compound serves as a key precursor in the creation of gold thin films and coatings through electrochemical methods. These processes are fundamental in fields ranging from electronics to materials science. samaterials.com

Electrochemical Deposition of Gold Films

Electrochemical deposition, or electroplating, is a versatile and cost-effective technique for fabricating a wide array of metallic coatings and films. rena.com The process utilizes an electric current to reduce dissolved metal ions from an electrolyte solution and deposit them onto a conductive substrate. rena.com In the context of gold, precursors containing the tetrachloroaurate(III) anion, [AuCl₄]⁻, are commonly used in the plating solution. jackfishsec.comresearchgate.net

The deposition can be controlled to produce films with specific properties. For example, pulse electrolysis, where the electric current is applied in short pulses, allows for the adjustment of particle size distribution and surface coverage. researchgate.net This method has been used to deposit gold nanoparticles on various substrates from a tetrachloroaurate-containing electrolyte. researchgate.net The mechanism of gold deposition from the [AuCl₄]⁻ complex can be complex, potentially involving an intermediate Au(I) species before the final reduction to metallic gold. acs.orgresearchgate.net The properties of the resulting gold film, such as its morphology and adhesion, are critical for its application, for instance, as an electrode in spectroelectrochemical techniques like ATR-SEIRAS (Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy). jackfishsec.com

Deposition TechniquePrecursor TypeKey FeaturesReference
Pulse ElectrolysisHAuCl₄Adjusts particle size and surface coverage. researchgate.net
Chemical (Electroless) DepositionGold TetrachloroaurateGenerates robust films with strong enhancement. jackfishsec.com
Potential-Step ElectrolysisNaAuCl₄ in Ionic LiquidsCan proceed via a disproportionation reaction. researchgate.net

Synthesis of Gold-Based Composite Coatings

This compound and other tetrachloroaurate salts are employed in the synthesis of advanced composite materials where gold nanoparticles are embedded within a polymer matrix. A notable example is the creation of polyaniline/gold (PANI/Au) composites. researchgate.net

In this synthesis, the tetrachloroaurate ion ([AuCl₄]⁻) serves a dual purpose: it acts as an oxidant to polymerize aniline (B41778) into polyaniline, and it is simultaneously reduced to form gold nanoparticles. researchgate.net The gold particles formed in this process act as nucleation sites for the growing polymer, resulting in the encapsulation of the metal within the PANI matrix. researchgate.net This method provides a straightforward route to producing bulk quantities of the PANI/Au composite material. researchgate.net Characterization of these composites shows that the embedded gold particles are typically polycrystalline. researchgate.net Interestingly, the electrical conductance of the composite does not change significantly with the inclusion of the gold particles compared to the pure polymer, indicating that the metal's presence does not disrupt the electronic structure of the polyaniline. researchgate.net

Development of Sensors and Analytical Probes

The unique electrochemical and optical properties of the tetrachloroaurate ion and its gold nanoparticle derivatives have led to their use in the development of sophisticated sensors and analytical tools.

Design and Application of Ion-Selective Electrodes for Tetrachloroaurate(III)

Ion-selective electrodes (ISEs) are a crucial class of chemical sensors that offer advantages like a wide linear range, high selectivity, and fast response times. um.es Specific ISEs have been developed for the real-time potentiometric monitoring of the tetrachloroaurate(III) anion. um.esmdpi.com These electrodes typically feature a plasticized polyvinyl chloride (PVC) membrane containing an anion exchanger, such as tridodecymethylammonium chloride. um.esmdpi.com

The performance of these electrodes is influenced by the type of plasticizer used in the membrane, with materials like 2-nitrophenyl octyl ether (NPOE) being common. um.esmdpi.com The electrodes exhibit a Nernstian or near-Nernstian response to the concentration of [AuCl₄]⁻ over a significant range. tandfonline.comrsc.org A key advantage is their extremely high selectivity for tetrachloroaurate(III) over other ions like chloride, which is often present in high concentrations in the sample medium. um.esmdpi.com This allows for the precise monitoring of reactions involving the reduction of tetrachloroaurate(III), for example, in the synthesis of gold nanoparticles. um.esmdpi.com

Electrode TypeSensing Material/MembraneLinear Range (pAuCl₄⁻)Key FindingReference(s)
Liquid-State ISESafranine O tetrachloroaurate(III)6.6 to 3.6Near-Nernstian response. tandfonline.comtandfonline.com
PVC Membrane ISETridodecymethylammonium chloride in NPOENot specifiedHigh selectivity over chloride; allows kinetic monitoring. um.esmdpi.com
PVC Membrane ISEGold(III)–triisobutylphosphine sulfide (B99878) complexNot specifiedNernstian response for thiocyanate (B1210189) and tetrachloroaurate(III). rsc.org

Integration into Electrochemical and Optical Sensing Platforms

This compound is a valuable precursor for synthesizing gold nanoparticles (AuNPs), whose unique optical and electronic properties are harnessed in a variety of sensing platforms. acs.org These AuNPs can be integrated into electrochemical sensors to enhance their performance. mdpi.com For example, AuNPs can be combined with conducting polymers to create nanocomposite materials for the detection of neurotransmitters like epinephrine (B1671497) and serotonin. mdpi.com The presence of AuNPs increases the electroactive surface area and provides catalytic effects, leading to improved sensitivity and lower detection limits. mdpi.com

In the realm of optical sensors, the properties of AuNPs derived from tetrachloroaurate precursors are used for detecting biomolecules and environmental pollutants. acs.org The sensing mechanism often relies on changes in the surface plasmon resonance (SPR) of the nanoparticles when they interact with the target analyte. acs.org These platforms are being developed for a wide range of applications, from medical diagnostics to environmental monitoring. acs.orgnih.gov The development of such sensors represents a significant area of research, aiming for high selectivity, low cost, and rapid detection. nih.govresearchgate.net

Environmental and Green Chemistry Considerations

Sustainable Synthesis Approaches for Lithium Tetrachloroaurate (B171879)

The conventional synthesis of lithium tetrachloroaurate involves the reaction of tetrachloroauric acid (HAuCl₄) with lithium chloride (LiCl). While effective, this method can involve the use of strong acids and generates by-products. Green chemistry principles encourage the development of alternative, more sustainable synthetic routes. gy4es.org

One approach to greener synthesis focuses on minimizing hazardous substances and maximizing atom economy. gy4es.org Research into the synthesis of gold nanoparticles, for which this compound is a precursor, has explored the use of biological materials and plant extracts as reducing and capping agents. mdpi.com These methods are often performed under ambient conditions, are cost-effective, and avoid the use of toxic chemicals. mdpi.com For instance, the photolysis of tetrachloroaurate (AuCl₄⁻) salts in the presence of certain organic molecules like hydrogen peroxide or 2-propanol can generate reducing radicals, leading to the formation of gold nanostructures in a cleaner manner. rsc.org The by-products of such reactions are often innocuous, like water and oxygen in the case of hydrogen peroxide. rsc.org

Another sustainable approach involves the in-situ synthesis of tetrachloroaurate compounds. For example, gold powder can be reacted with hydrochloric acid in the presence of an oxidizing agent like sodium periodate (B1199274) to form sodium tetrachloroaurate directly. google.com This can streamline the process and potentially reduce waste.

Development of Environmentally Benign Catalytic Systems

This compound serves as a precursor for gold nanoparticles (AuNPs), which are highly effective catalysts in a variety of chemical reactions. uab.cat The development of "green" catalytic systems focuses on using these nanoparticles in environmentally friendly ways.

A key aspect is the use of water as a solvent, which is non-toxic, safe, and inexpensive. uab.cat Water-soluble gold nanoparticles can be used as recyclable catalysts for selective chemical transformations, such as the reduction of nitroarenes. uab.cat The catalyst can be easily separated from the reaction mixture and reused, minimizing waste. uab.cat

Another strategy involves supporting gold nanoparticles on solid materials like hydrotalcite or titania. mdpi.comrsc.org This can enhance catalytic activity and stability. For example, gold nanoparticles supported on hydrotalcite have been shown to be highly efficient for the deoxygenation of epoxides to alkenes using greener reducing agents. mdpi.com Similarly, gold-palladium nanoparticles stabilized by an aqueous titania dispersion have shown strong potential for green oxidative processes, using atmospheric oxygen at ambient temperatures. rsc.org

The principles of green chemistry guide the design of these catalytic systems, aiming for high efficiency, selectivity, and the use of renewable feedstocks and safer solvents. gy4es.orgacs.org

Assessment of By-product Formation and Waste Management

The synthesis and application of this compound and its derivatives inevitably generate by-products and waste streams that require careful management.

In the traditional synthesis of this compound from tetrachloroauric acid and lithium chloride, hydrochloric acid is a major by-product. In the synthesis of gold nanoparticles from tetrachloroaurate precursors, the by-products depend on the reducing and stabilizing agents used. Green synthesis methods aim to use reagents that produce harmless by-products, such as water and oxygen. rsc.org

The management of waste from gold and lithium processes is critical. For large-scale operations like mining, waste rock and tailings are significant concerns. nordgold.com Mining companies are increasingly implementing strategies to minimize environmental impact, such as using waste rock for construction and backfilling, and recycling water used in processing. nordgold.com For chemical waste generated from gold recovery, processes are available to neutralize acidic and metal-containing solutions before disposal. youtube.com This often involves precipitating heavy metals and adjusting the pH to a neutral level. youtube.com

The growing volume of e-waste presents both a challenge and an opportunity. iima.ac.in Proper recycling of e-waste not only allows for the recovery of valuable metals like gold but also ensures the safe management of hazardous components like lead and mercury. iima.ac.in

Q & A

What are the established methods for synthesizing lithium tetrachloroaurate(III), and how can purity be ensured?

This compound(III) is typically synthesized by reacting hydrogen tetrachloroaurate(III) (HAuCl₄) with lithium hydroxide or lithium salts under controlled conditions. For example, HAuCl₄·3H₂O (CAS 16903-35-8) is a common precursor, and its reaction with lithium carbonate in aqueous media yields this compound(III) hydrate (CAS 3145-91-3) . To ensure purity, the reaction should be conducted in an inert atmosphere to prevent oxidation, followed by recrystallization in ethanol or acetone. Characterization via UV-Vis spectroscopy (to confirm the presence of AuCl₄⁻ at ~310 nm) and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis is critical. Contamination risks, such as residual chloride ions, can be mitigated by repeated washing with deionized water .

How should researchers handle this compound(III) to ensure laboratory safety?

This compound(III) is corrosive and requires strict safety protocols. Handling must occur in a fume hood with nitrile gloves, lab coats, and eye protection. Storage should be in airtight containers at 2–8°C to prevent decomposition. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Researchers must monitor airborne particulates using HEPA filters and avoid skin contact, as the compound can cause severe irritation .

What advanced applications does this compound(III) have in nanotechnology and surface science?

In nanotechnology, this compound(III) serves as a precursor for gold nanoparticle (AuNP) synthesis. For instance, it is used in the development of latent fingerprint detection methods on copper surfaces. When combined with aryldiazonium salts, it forms stable AuNP coatings detectable via X-ray photoelectron spectroscopy (XPS), enabling high-resolution imaging of fingerprint ridges . Additionally, its role in self-assembled monolayers (SAMs) for quantum-size-effect studies highlights its utility in tailoring optical and electronic properties of nanostructures .

How does this compound(III) function in catalysis, and what methodological considerations are critical?

The compound is a catalyst in cross-coupling reactions and oxidation processes. For example, in Suzuki-Miyaura coupling, AuCl₄⁻ facilitates electron transfer between aryl halides and boronic acids. Researchers must optimize reaction parameters such as solvent polarity (e.g., using deep eutectic solvents) and temperature (typically 60–80°C) to prevent AuNP aggregation, which deactivates catalytic sites. Kinetic studies using cyclic voltammetry and in situ UV-Vis monitoring are recommended to track reaction progress .

How can conflicting data on the stability constant (K4K_4K4​) of AuCl₄⁻ be resolved in analytical studies?

The stability constant K4K_4 for AuCl₄⁻ formation is reported with significant variability (e.g., 1.31×105±3.11×1041.31 \times 10^5 \pm 3.11 \times 10^4) due to differences in ionic strength measurements and activity coefficients. To reconcile discrepancies, researchers should combine data from multiple studies using Bayesian statistical models and validate results via potentiometric titration with Ag/AgCl electrodes. Standardizing chloride ion activity using a Debye-Hückel approach can reduce uncertainty .

What analytical techniques are most effective for characterizing this compound(III)-derived materials?

  • XPS : Identifies oxidation states (e.g., Au³⁺ in AuCl₄⁻ at 87–88 eV binding energy) and surface composition .
  • FTIR : Detects ligand vibrations (e.g., Au–Cl stretches at ~330 cm⁻¹).
  • TEM : Measures AuNP size distribution and crystallinity.
  • NMR (¹H, ¹³C) : Tracks ligand exchange dynamics in solution-phase reactions.
    Methodological rigor requires calibration against certified reference materials and triplicate measurements to ensure reproducibility .

What are the environmental implications of this compound(III) use, and how can its ecological impact be mitigated?

Gold recovery from waste solutions containing this compound(III) can be achieved using immobilized persimmon tannin gels, which adsorb Au³⁺ ions via chelation. Researchers should conduct batch adsorption experiments at pH 3–4 (optimum for AuCl₄⁻ stability) and analyze elution efficiency with thiourea solutions. Lifecycle assessments (LCAs) are recommended to evaluate the sustainability of synthesis and disposal protocols .

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